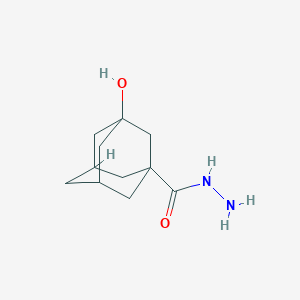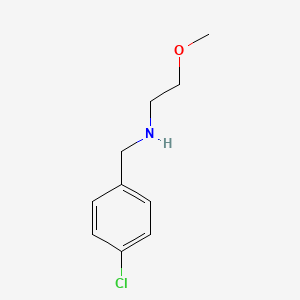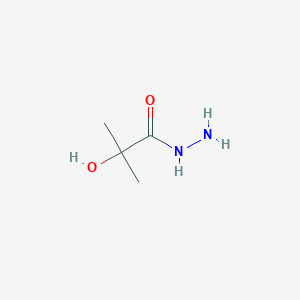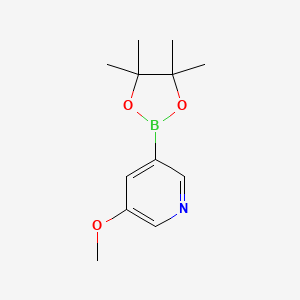
3-Hydroxyadamantane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyadamantane-1-carbohydrazide: is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . It is derived from adamantane, a highly symmetrical polycyclic cage molecule known for its unique properties and applications in various fields . The compound is characterized by the presence of a hydroxyl group at the third position and a carbohydrazide group at the first position of the adamantane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyadamantane-1-carbohydrazide typically involves the reaction of adamantanone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Adamantanone+Hydrazine Hydrate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyadamantane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-oxo-adamantane-1-carbohydrazide.
Reduction: Formation of 3-hydroxyadamantane-1-amine.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
3-Hydroxyadamantane-1-carbohydrazide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Hydroxyadamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s rigid cage structure and hydrophobic nature allow it to interact with various enzymes and receptors, potentially disrupting their normal function . This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
1-Aminoadamantane (Amantadine): Known for its antiviral and antiparkinsonian activities.
1,3-Dehydroadamantane: A compound with high reactivity, used in the synthesis of functional adamantane derivatives.
Adamantane-1-carboxylic acid: Utilized in the synthesis of various adamantane-based compounds.
Uniqueness: 3-Hydroxyadamantane-1-carbohydrazide is unique due to the presence of both a hydroxyl group and a carbohydrazide group on the adamantane scaffold. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
3-hydroxyadamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c12-13-9(14)10-2-7-1-8(3-10)5-11(15,4-7)6-10/h7-8,15H,1-6,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBRUBTXNNBFBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176394 |
Source


|
| Record name | 3-Hydroxytricyclo[3.3.1.13,7]decane-1-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68435-09-6 |
Source


|
| Record name | 3-Hydroxytricyclo[3.3.1.13,7]decane-1-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68435-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxytricyclo[3.3.1.13,7]decane-1-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














